molecular formula C15H19N3O2 B596116 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one CAS No. 1267610-26-3

1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one

Cat. No. B596116
M. Wt: 273.336
InChI Key: YUGIGSPFTMLIMA-UHFFFAOYSA-N
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Description

“1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one” is a chemical compound with the molecular formula C15H19N3O2 . It has a molecular weight of 273.33 g/mol . The IUPAC name for this compound is 1-(4-aminophenyl)-5-morpholin-4-yl-2,3-dihydropyridin-6-one .


Molecular Structure Analysis

The molecular structure of “1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one” can be represented by the canonical SMILES string: C1CN(C(=O)C(=C1)N2CCOCC2)C3=CC=C(C=C3)N . The InChI representation is InChI=1S/C15H19N3O2/c16-12-3-5-13(6-4-12)18-7-1-2-14(15(18)19)17-8-10-20-11-9-17/h2-6H,1,7-11,16H2 .


Chemical Reactions Analysis

While specific chemical reactions involving “1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one” are not available, compounds with similar structures such as 1-(4-substituted-aminophenyl) ethanones have been used in the synthesis of various heterocyclic systems .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one” include a molecular weight of 273.33 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 2 . The topological polar surface area is 58.8 Ų .

Scientific Research Applications

  • Treatment and Nursing Application in Bronchial Pneumonia : A study utilized 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one as a raw material to synthesize a new compound for treating children's bronchial pneumonia. The compound demonstrated excellent biological activity and formed three hydrogen bonds with the receptor in molecular docking simulations (Ding & Zhong, 2022).

  • Synthesis of Dihydropyridine Derivatives : A study explored the multicomponent reaction of 4-(4-aminophenyl) morpholin-3-one with various aldehydes to afford different 1,4-dihydropyridine derivatives. These derivatives were characterized using various spectroscopic techniques (Prajapati, Senjani & Naliapara, 2015).

  • Powder X-ray Diffraction Studies : Powder X-ray diffraction data for the compound were reported, indicating its structural integrity and purity (Wang et al., 2015).

  • Intermediate in Anticancer Compounds Synthesis : Another study synthesized 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, an important intermediate for many biologically active compounds, including anticancer drugs (Wang et al., 2016).

  • Pharmacological Evaluation of Schiff Bases : A series of 4-(2-aminophenyl)morpholines were synthesized and screened for various pharmacological activities, including analgesic, anti-inflammatory, antibacterial, and antifungal activities (Panneerselvam et al., 2009).

  • One-Pot Synthesis of Pyrindines and Tetrahydroquinolines : The compound was used in a one-pot process to synthesize dihydropyrindines and tetrahydroquinolines, indicating its utility in complex organic syntheses (Yehia, Polborn & Müller, 2002).

  • Synthesis and Antitumor Activity : The compound was used in synthesizing 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide, which exhibited inhibitory effects against cancer cell lines (Ji et al., 2018).

  • Determination of Genotoxic Impurity in Apixaban : A study established a method for determining the genotoxic impurity of a derivative of this compound in apixaban, a medication used for preventing blood clots (Huiju, 2015).

Future Directions

While specific future directions for “1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one” are not available, compounds with similar structures such as 6-(4-Aminophenyl)-4,5-dihydro-3(2H)-pyridazinone have been studied for their potential as cardioactive agents .

properties

IUPAC Name

1-(4-aminophenyl)-5-morpholin-4-yl-2,3-dihydropyridin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c16-12-3-5-13(6-4-12)18-7-1-2-14(15(18)19)17-8-10-20-11-9-17/h2-6H,1,7-11,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUGIGSPFTMLIMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C(=C1)N2CCOCC2)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one

Citations

For This Compound
5
Citations
TC Das, SAI Quadri, M Farooqui - 2019 - nopr.niscpr.res.in
A new series of substituted sulfonyloxopyridine conjugates are reported for first time. The antibacterial and antifungal activities of the synthesized compounds have been evaluated …
Number of citations: 0 nopr.niscpr.res.in
ZP Liu, HL Yang, RG Hou, ES Li… - Main Group …, 2019 - content.iospress.com
The new heterocycles compound 3-morpholino-1-(4-(2-oxopiperidin-1-yl) phenyl)-5, 6-dihydropyridin-2 (1H)-one (1), designed using 1-(4-nitrophenyl) piperidin-2-one (2) as start …
Number of citations: 1 content.iospress.com
XF Ding, X Zhong - Science of Advanced Materials, 2022 - ingentaconnect.com
A fresh heterocycle compound, namely, 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4, 5, 6, 7-tetrahydro-1H-pyrazolo[3, 4-c]pyridine-3-carboxylic acid (1), was …
Number of citations: 0 www.ingentaconnect.com
S Jiang, H Shi, T Liang, H Li - LATIN AMERICAN JOURNAL OF …, 2021 - latamjpharm.org
The new heterocycles compound 1-(4-aminophenyl)-3-morpholino-5, 6-dihydropyridin-2 (1H)-one (1), designed using 1-(4-nitrophenyl) piperidin-2-one (2) as start material, was …
Number of citations: 0 www.latamjpharm.org
J Jiang, Y Ji - Synthetic Communications, 2013 - Taylor & Francis
An alternate approach to apixaban was described. The synthesis features a novel and cost-effective synthetic strategy to construct a key N-phenylvalerolactam intermediate 4 from 4-…
Number of citations: 30 www.tandfonline.com

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